1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone
CAS No.:
Cat. No.: VC17231742
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3O |
|---|---|
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 1-(benzotriazol-1-yl)-2-cyclopropylethanone |
| Standard InChI | InChI=1S/C11H11N3O/c15-11(7-8-5-6-8)14-10-4-2-1-3-9(10)12-13-14/h1-4,8H,5-7H2 |
| Standard InChI Key | GOLVCDNZBOLINT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CC(=O)N2C3=CC=CC=C3N=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines two distinct functional groups: a benzotriazole ring and a cyclopropylethanone unit. The benzotriazole moiety, a bicyclic aromatic system with three nitrogen atoms, contributes to the compound’s stability and capacity for hydrogen bonding. The cyclopropane ring introduces steric strain, enhancing reactivity in certain chemical contexts.
Physicochemical Characteristics
Key properties of 1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.22 g/mol |
| CAS Number | 1964517-87-0 |
| Stability | Stable under inert conditions |
The compound’s melting point and solubility data remain under investigation, though its polar functional groups suggest moderate solubility in organic solvents like acetonitrile and dimethylformamide .
Synthesis Methods and Manufacturing Processes
Direct Reaction Pathways
The most straightforward synthesis involves the condensation of benzotriazole with cyclopropyl ketones under acidic or basic catalysis. This one-step method leverages the nucleophilic properties of benzotriazole to attack the electrophilic carbonyl carbon, yielding the target compound with minimal byproducts.
Substitution Reactions
Alternative routes employ substituted benzotriazoles as starting materials. For example, nucleophilic substitution at the cyclopropane ring can introduce functional diversity. Such methods are favored for generating derivatives with tailored reactivity.
Multi-step Synthesis
Complex derivatives may require sequential reactions. A notable example involves the use of 1-(1H-Benzotriazol-1-yl)-2-cyclopropylethanone as an intermediate in the synthesis of pharmaceutical agents. In one protocol, it facilitated the coupling of a benzoic acid derivative with a piperazine fragment, underscoring its utility in peptide bond formation .
Applications in Organic Synthesis and Materials Science
Coupling Reagent in Peptide Synthesis
The compound’s benzotriazole group acts as an efficient leaving group, enabling its use in coupling reactions. For instance, it has been employed alongside hexafluorophosphate-based reagents to synthesize amide bonds in drug candidates targeting cancer pathways .
Biological Interactions and Pharmacological Research
Enzyme Inhibition Studies
Benzotriazole analogs exhibit affinity for enzymes such as EZH2, a histone methyltransferase implicated in cancer. Although this compound’s direct activity against EZH2 is unconfirmed, its structural features align with inhibitors documented in patents .
Comparative Analysis with Structural Analogs
Benzotriazole Derivatives
Compared to simpler analogs like 1H-benzotriazole, the cyclopropane group in this compound confers higher strain energy, potentially increasing its reactivity in ring-opening reactions. This property is exploited in the synthesis of strained macrocycles .
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